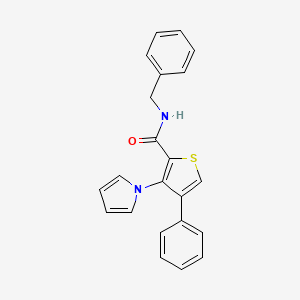

N-benzyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

N-benzyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a benzyl group on the amide nitrogen, a phenyl substituent at the thiophene’s 4-position, and a pyrrol-1-yl group at the 3-position.

Properties

IUPAC Name |

N-benzyl-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2OS/c25-22(23-15-17-9-3-1-4-10-17)21-20(24-13-7-8-14-24)19(16-26-21)18-11-5-2-6-12-18/h1-14,16H,15H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXDFFKHGJMDQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes:

Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the pyrrole moiety: This step often involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the pyrrole ring to the thiophene core.

Benzylation and phenylation:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products:

Oxidation: Oxidized derivatives of the thiophene and pyrrole rings.

Reduction: Amines derived from the reduction of the carboxamide group.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-benzyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and conductive polymers.

Biological Studies: It is used in studies investigating the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of N-benzyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.

Pathways Involved: By interacting with these targets, the compound can influence pathways related to cell proliferation, apoptosis, and inflammation.

Similar Compounds

- N-benzyl-4-phenyl-3-(1H-pyrrol-1-yl)indole-2-carboxamide

- N-benzyl-4-phenyl-3-(1H-pyrrol-1-yl)pyridine-2-carboxamide

Comparison

- Structural Differences : While these compounds share a similar core structure, the substitution of the thiophene ring with indole or pyridine alters their electronic properties and reactivity.

- Unique Properties : N-benzyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is unique in its balance of aromaticity and heterocyclic stability, making it particularly suitable for applications in both medicinal chemistry and material science .

Biological Activity

N-benzyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

N-benzyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is characterized by a complex structure featuring a thiophene ring, a pyrrole moiety, and an amide functional group. The synthesis typically involves multi-step organic reactions:

- Formation of the Thiophene Core : The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

- Substitution Reactions : The introduction of phenyl and pyrrolyl groups can be achieved through various substitution reactions such as Suzuki or Stille coupling.

- Amidation : The final step involves forming the carboxamide group through an amidation reaction using an amine and a carboxylic acid derivative under dehydrating conditions.

Anticancer Properties

Recent studies have indicated that N-benzyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide exhibits promising anticancer activity. Its mechanism appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For instance:

- In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating the Wnt/β-catenin signaling pathway, which is crucial for cell growth and differentiation .

Antioxidant Activity

The compound has also shown potential as an antioxidant. Research indicates that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in preventing diseases associated with oxidative damage, including cancer and neurodegenerative disorders .

The biological activity of N-benzyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression and metastasis.

- Receptor Modulation : It may interact with various receptors, altering their activity and downstream signaling pathways.

- Gene Expression Regulation : By modulating gene expression related to apoptosis and cell cycle regulation, this compound can influence cellular outcomes favorably for therapeutic applications .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of N-benzyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide differ primarily in the substituent on the amide nitrogen. Key comparisons include:

Structural and Molecular Differences

Physicochemical and Functional Implications

Substituent Effects on Lipophilicity: The benzyl group in the target compound provides moderate lipophilicity (predicted logP ~3.5), balancing membrane permeability and aqueous solubility. The 4-butylphenyl group in significantly increases molecular weight and lipophilicity (logP ~5.2), which may enhance membrane binding but reduce bioavailability.

Synthetic Accessibility :

- The synthesis of such compounds often involves Suzuki-Miyaura coupling for thiophene functionalization and amide coupling for nitrogen substitution, as seen in related methodologies .

Potential Biological Interactions: The benzyl group’s aromaticity may facilitate π-π stacking with biological targets, whereas aliphatic chains (e.g., pentyl) could favor hydrophobic pockets. The bulky 4-butylphenyl group in might sterically hinder binding to flat active sites.

Research Findings and Trends

- Structural Activity Relationships (SAR): Modifying the amide substituent directly impacts molecular weight, polarity, and steric effects.

- Thermal Stability : While specific data for the target compound is unavailable, analogs like with extended aromatic systems may exhibit higher melting points due to intermolecular stacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.